molecular formula C9H18ClNO2 B13503629 Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride

Cat. No.: B13503629
M. Wt: 207.70 g/mol
InChI Key: VZPUDYDFOJSSCR-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is commonly used in scientific research due to its diverse applications, including drug synthesis and catalysis studies. The compound is known for its stability and unique chemical properties, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its ester group allows it to participate in esterification and hydrolysis reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylpiperidine-2-carboxylate hydrochloride
  • Methyl 4,4-diethylpiperidine-2-carboxylate hydrochloride
  • Methyl 4,4-dimethylpiperidine-3-carboxylate hydrochloride

Uniqueness

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research applications where specific reactivity and stability are required .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 4,4-dimethylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)4-5-10-7(6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

VZPUDYDFOJSSCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)C(=O)OC)C.Cl

Origin of Product

United States

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